Cas no 1797152-17-0 (1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide)
![1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797152-17-0x500.png)
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS034272030
- Z392503080
- 1797152-17-0
- EN300-26597018
- 1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide
- 1-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]isoquinoline-3-carboxamide
-
- インチ: 1S/C18H13ClF2N2O2/c19-16-13-7-3-1-5-11(13)9-14(23-16)17(24)22-10-12-6-2-4-8-15(12)25-18(20)21/h1-9,18H,10H2,(H,22,24)
- InChIKey: ZRUKQXPOOXTLEL-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C=CC=CC2=CC(C(NCC2C=CC=CC=2OC(F)F)=O)=N1
計算された属性
- せいみつぶんしりょう: 362.0633617g/mol
- どういたいしつりょう: 362.0633617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597018-2.5g |
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide |
1797152-17-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
Enamine | EN300-26597018-10g |
1797152-17-0 | 90% | 10g |
$3315.0 | 2023-09-13 | ||
Enamine | EN300-26597018-1g |
1797152-17-0 | 90% | 1g |
$770.0 | 2023-09-13 | ||
Enamine | EN300-26597018-0.25g |
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide |
1797152-17-0 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26597018-0.1g |
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide |
1797152-17-0 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26597018-5.0g |
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide |
1797152-17-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 | |
Enamine | EN300-26597018-0.5g |
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide |
1797152-17-0 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26597018-0.05g |
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide |
1797152-17-0 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26597018-5g |
1797152-17-0 | 90% | 5g |
$2235.0 | 2023-09-13 | ||
Enamine | EN300-26597018-1.0g |
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide |
1797152-17-0 | 95.0% | 1.0g |
$770.0 | 2025-03-20 |
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide 関連文献
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamideに関する追加情報
1-Chloro-N-{[2-(Difluoromethoxy)Phenyl]Methyl}Isoquinoline-3-Carboxamide: A Comprehensive Overview
1-Chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide, also known by its CAS number 1797152-17-0, is a highly specialized compound with significant potential in the field of pharmaceutical research. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities. The isoquinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.
The structural features of this compound include a chlorine atom at position 1 of the isoquinoline ring and a carboxamide group at position 3. The substituent at position 3 is further modified by the presence of a [2-(difluoromethoxy)phenyl]methyl group, which introduces additional electronic and steric effects. These modifications enhance the compound's ability to bind to specific protein targets, potentially leading to improved pharmacological properties such as selectivity and potency.
Recent studies have highlighted the importance of isoquinoline derivatives in targeting various disease-related pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated that certain isoquinoline derivatives exhibit potent inhibitory activity against kinases involved in cancer progression. This suggests that 1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide could be explored as a potential therapeutic agent in oncology.
In addition to its pharmacological potential, the synthesis of this compound represents a significant achievement in organic chemistry. The construction of the isoquinoline ring and the subsequent functionalization steps require precise control over reaction conditions to ensure high yields and purity. Techniques such as Suzuki coupling and nucleophilic substitution have been employed in its synthesis, showcasing the versatility of modern synthetic methodologies.
The incorporation of difluoromethoxy groups into the molecule introduces unique electronic properties that can influence its pharmacokinetic profile. Fluorine atoms are known for their ability to enhance lipophilicity and improve drug absorption, which are critical factors in drug design. Furthermore, the presence of these groups may also contribute to metabolic stability, reducing the likelihood of premature drug degradation within the body.
From an analytical standpoint, the characterization of this compound has been carried out using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into the molecular structure and confirm the integrity of the synthesized product. Such rigorous characterization is essential for ensuring the reliability of subsequent biological studies.
In conclusion, 1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide represents a promising lead compound with potential applications in drug development. Its unique structural features and promising biological activity make it a subject of interest for researchers in academia and industry alike. As ongoing studies continue to uncover its full potential, this compound may pave the way for innovative therapeutic solutions in various disease areas.
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